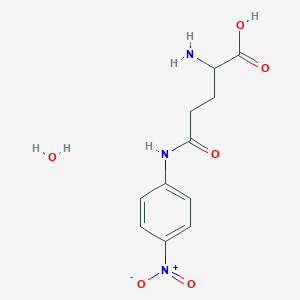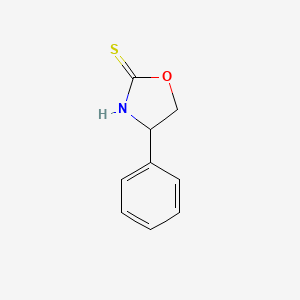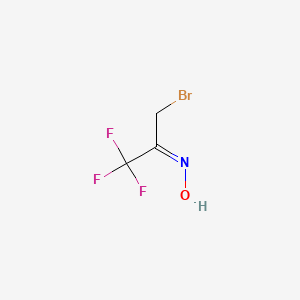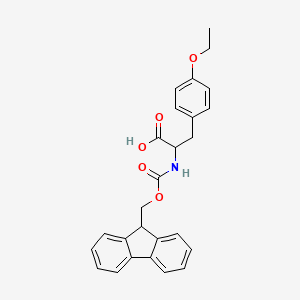
Fmoc-Tyr(Et)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr(Et)-OH, also known as N-α-Fmoc-O-ethyl-L-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in peptide synthesis because it can be easily removed under mild basic conditions, making it ideal for automated synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(Et)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved by reacting tyrosine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The ethyl ester group is introduced by esterification of the carboxyl group of tyrosine with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of solid-phase synthesis techniques helps in minimizing by-products and improving the overall yield .
化学反应分析
Types of Reactions
Fmoc-Tyr(Et)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide coupling reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group.
Coupling: Formation of peptide bonds with other amino acids.
Hydrolysis: Conversion of the ethyl ester to the free carboxylic acid.
科学研究应用
Fmoc-Tyr(Et)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, allowing for the study of their structure and function.
Biology: Facilitates the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Used in the production of peptide-based materials and hydrogels for various applications
作用机制
The primary mechanism of action of Fmoc-Tyr(Et)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ethyl ester group can be hydrolyzed to yield the free carboxylic acid, allowing for further modifications and coupling reactions. The compound’s ability to participate in peptide bond formation is crucial for the synthesis of complex peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-Tyr(tBu)-OH: N-α-Fmoc-O-tert-butyl-L-tyrosine, which has a tert-butyl ester group instead of an ethyl ester.
Fmoc-Tyr(tBu)-OPfp: N-α-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester, used for more efficient coupling reactions.
Uniqueness
Fmoc-Tyr(Et)-OH is unique due to its ethyl ester group, which provides different hydrolysis properties compared to tert-butyl esters. This can be advantageous in specific synthetic applications where controlled hydrolysis is required. Additionally, the Fmoc group offers ease of removal under mild conditions, making it suitable for automated peptide synthesis .
属性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |
InChI 键 |
XUKUVROJKPSLLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


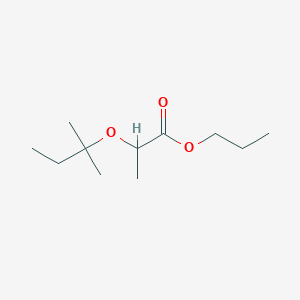
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
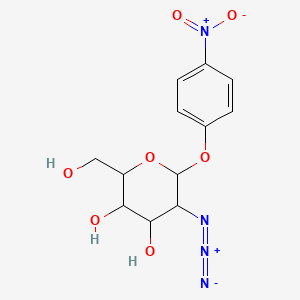
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
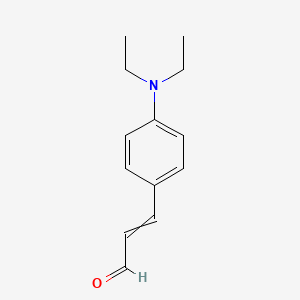
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
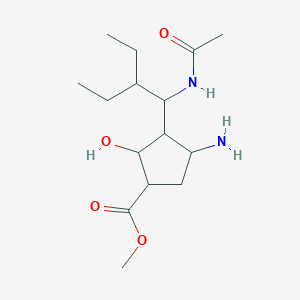
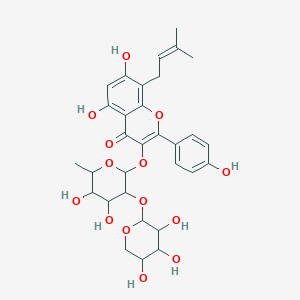
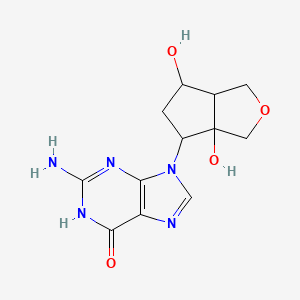
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
